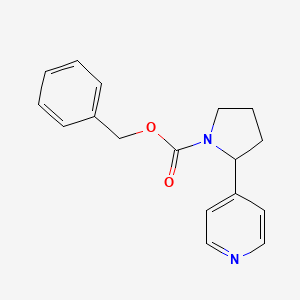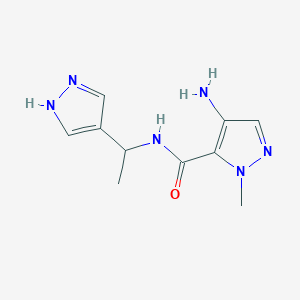
Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-2-(pyridin-4-yl)pyrrolidin-1-carboxylat ist eine chemische Verbindung, die einen Pyrrolidinring aufweist, der mit einer Benzylgruppe und einer Pyridin-4-yl-Gruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzyl-2-(pyridin-4-yl)pyrrolidin-1-carboxylat beinhaltet typischerweise die Reaktion von Pyrrolidin mit Benzylchloroformiat und 4-Pyridincarbonsäurealdehyd. Die Reaktion wird unter basischen Bedingungen durchgeführt, wobei häufig eine Base wie Natriumhydroxid oder Kaliumcarbonat verwendet wird, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird in der Regel bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um eine vollständige Umwandlung zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Benzyl-2-(pyridin-4-yl)pyrrolidin-1-carboxylat ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate and 4-pyridinecarboxaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzyl-2-(pyridin-4-yl)pyrrolidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Benzyl- oder Pyridinylgruppen unter geeigneten Bedingungen durch andere Substituenten ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart eines geeigneten Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Benzyl-2-(pyridin-4-yl)pyrrolidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf sein Potenzial als Ligand in biochemischen Assays und seine Fähigkeit, mit biologischen Makromolekülen zu interagieren.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender, antiviraler und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Arzneimitteln verwendet.
Wirkmechanismus
Der Wirkmechanismus von Benzyl-2-(pyridin-4-yl)pyrrolidin-1-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidinderivate: Verbindungen wie Pyrrolidin-2-on und Pyrrolidin-2,5-dione weisen strukturelle Ähnlichkeiten auf und können vergleichbare biologische Aktivitäten aufweisen.
Benzylderivate: Verbindungen wie Benzylamin und Benzylalkohol haben ähnliche Benzylgruppen und können ähnliche chemische Reaktionen eingehen.
Einzigartigkeit
Benzyl-2-(pyridin-4-yl)pyrrolidin-1-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren und an verschiedenen chemischen Reaktionen teilzunehmen, macht es zu einer wertvollen Verbindung in verschiedenen Forschungsgebieten.
Eigenschaften
Molekularformel |
C17H18N2O2 |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
benzyl 2-pyridin-4-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-12-4-7-16(19)15-8-10-18-11-9-15/h1-3,5-6,8-11,16H,4,7,12-13H2 |
InChI-Schlüssel |
NBFSIJWSDJGMBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Racemic-(5S,9S)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B11815940.png)
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11815942.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate](/img/structure/B11815946.png)


![methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B11815960.png)
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11815962.png)

![benzyl (2S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B11815968.png)
![3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B11815984.png)
![[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815995.png)

![2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B11816020.png)
